3-Ethyl-5-fluoropyridin-2-amine
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Overview
Description
3-Ethyl-5-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,3-difluoro-5-chloropyridine with ammonia to produce 2-amino-3-fluoropyridine . This reaction is carried out under basic conditions, often using ammonia water as the reagent. The reaction proceeds through an ammoniation reaction followed by a reduction step to yield the desired product.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . These methods are designed to maximize yield and efficiency while minimizing the number of reaction steps.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
3-Ethyl-5-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of new agricultural products with improved physical, biological, and environmental properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological activities, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine with similar chemical properties.
3-Amino-5-fluoropyridine: A closely related compound with potential biological activities.
Uniqueness
3-Ethyl-5-fluoropyridin-2-amine is unique due to the presence of both an ethyl group and a fluorine atom in the pyridine ring. This combination of substituents can result in distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
Molecular Formula |
C7H9FN2 |
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Molecular Weight |
140.16 g/mol |
IUPAC Name |
3-ethyl-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
WTECUPWAIWGJED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)F)N |
Origin of Product |
United States |
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